molecular formula C15H13NO4S B12429780 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid

3-(2-Phenyl-ethenesulfonylamino)-benzoic acid

Cat. No.: B12429780
M. Wt: 303.3 g/mol
InChI Key: XCLRXFSRZUJEQY-UHFFFAOYSA-N
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Description

3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety attached to a phenyl-ethenesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid typically involves the following steps:

    Formation of the Ethenesulfonyl Intermediate: The initial step involves the reaction of phenyl ethene with sulfonyl chloride to form phenyl-ethenesulfonyl chloride.

    Amination: The phenyl-ethenesulfonyl chloride is then reacted with an amine to form the phenyl-ethenesulfonylamino intermediate.

    Coupling with Benzoic Acid: Finally, the phenyl-ethenesulfonylamino intermediate is coupled with benzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenyl-ethenesulfonylamino)-benzoic acid can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenesulfonyl group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted sulfonyl derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the ethenesulfonyl group.

Scientific Research Applications

3-(2-Phenyl-ethenesulfonylamino)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Phenyl-ethenesulfonylamino)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl-ethenesulfonyl chloride
  • Benzoic acid derivatives
  • Sulfonylamino compounds

Comparison

3-(2-Phenyl-ethenesulfonylamino)-benzoic acid is unique due to the combination of the benzoic acid and phenyl-ethenesulfonylamino groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. For example, the presence of the sulfonylamino group can enhance the compound’s ability to interact with biological targets compared to simple benzoic acid derivatives.

Properties

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

3-(2-phenylethenylsulfonylamino)benzoic acid

InChI

InChI=1S/C15H13NO4S/c17-15(18)13-7-4-8-14(11-13)16-21(19,20)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,17,18)

InChI Key

XCLRXFSRZUJEQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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